N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide
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Overview
Description
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a complex organic compound that features a piperazine ring, an indole moiety, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neuroprotection and enzyme inhibition.
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the cholinergic system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological functions, including memory and cognition .
Mode of Action
this compound acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This results in enhanced cholinergic neurotransmission .
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By inhibiting AChE, the compound increases the availability of acetylcholine, which can then bind to and activate its receptors, leading to the propagation of the cholinergic signal .
Pharmacokinetics
In silico studies suggest that the compound has adequate pharmacokinetic properties
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . The inhibition of AChE is a key target in increasing acetylcholine levels, which is crucial in the management of Alzheimer’s disease .
Cellular Effects
In cellular processes, N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has shown potential neuroprotective effects. It has been observed to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rat models, improving performance in behavioral tests and lowering AChE activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with AChE, resulting in the inhibition of the enzyme . This leads to an increase in acetylcholine levels, which can have significant effects on neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that its neuroprotective effects against AlCl3 toxicity in rats were evident after a treatment period of 6 weeks .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed at dosages of 3 and 5 mg/kg for a period of 6 weeks
Metabolic Pathways
Given its interaction with AChE, it may play a role in the cholinergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate indole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and enzyme inhibition properties.
Medicine: Investigated for its role in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A precursor in the synthesis of the target compound.
4-Methoxyphenyl)piperazine: Another related compound with similar structural features.
Uniqueness
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is unique due to its combined structural elements, which confer specific pharmacological properties not found in simpler analogs. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)27(33)30-25-23-5-3-4-6-24(23)29-26(25)28(34)32-17-15-31(16-18-32)21-11-13-22(35-2)14-12-21/h3-14,29H,15-18H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWOLUHEAIUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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